molecular formula C12H11ClFN B1615439 1-(2-Chloro-4-fluorophenyl)cyclopentanecarbonitrile CAS No. 214262-92-7

1-(2-Chloro-4-fluorophenyl)cyclopentanecarbonitrile

Cat. No. B1615439
CAS RN: 214262-92-7
M. Wt: 223.67 g/mol
InChI Key: BGCPHKLPEOZLGI-UHFFFAOYSA-N
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Description

1-(2-Chloro-4-fluorophenyl)cyclopentanecarbonitrile, also known as 2-chloro-4-fluoro-1-cyclopentanecarbonitrile or CFPC, is an organic compound containing a cyclopentanecarbonitrile moiety with a chlorine and fluorine substituent. It is a versatile building block for many organic compounds, and can be used in a variety of applications in the field of organic synthesis and medicinal chemistry.

Scientific Research Applications

Synthesis and Chemical Properties

The development of practical synthesis methods for complex chemical compounds is crucial in pharmaceuticals and materials science. For instance, a practical synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate in the manufacture of flurbiprofen, highlights the importance of developing efficient and scalable production methods for fluorinated compounds (Qiu et al., 2009). Such research is relevant to understanding the synthesis pathways that might be applicable to compounds like 1-(2-Chloro-4-fluorophenyl)cyclopentanecarbonitrile, emphasizing the need for environmentally friendly and cost-effective chemical syntheses.

Toxicity and Environmental Impact

The toxicity of fluorophores and related compounds is a significant concern in their application, especially in molecular imaging and diagnostics. A literature review on the toxicity of widely used fluorophores underscores the necessity of comprehensive toxicological assessments before clinical application (Alford et al., 2009). This perspective is vital when considering the potential biomedical applications of 1-(2-Chloro-4-fluorophenyl)cyclopentanecarbonitrile, where its safety profile would need thorough evaluation.

Fluoroalkylation in Aqueous Media

The advancement of fluoroalkylation reactions in aqueous media presents an eco-friendly approach to introducing fluorine-containing functionalities into molecules, enhancing their physical, chemical, or biological properties (Song et al., 2018). Research in this area could provide insights into developing new methodologies for modifying compounds like 1-(2-Chloro-4-fluorophenyl)cyclopentanecarbonitrile, aligning with green chemistry principles.

Environmental Fate and Transport of Fluorinated Compounds

Understanding the environmental fate and transport mechanisms of fluorinated compounds, including perfluorocarboxylates, is essential for assessing their long-term ecological impacts. Studies on the sources, fate, and transport of these substances shed light on their persistence and distribution in the environment, emphasizing the importance of designing chemicals that minimize ecological risks (Prevedouros et al., 2006). Such research is pertinent to evaluating the environmental implications of 1-(2-Chloro-4-fluorophenyl)cyclopentanecarbonitrile and similar fluorinated compounds.

properties

IUPAC Name

1-(2-chloro-4-fluorophenyl)cyclopentane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClFN/c13-11-7-9(14)3-4-10(11)12(8-15)5-1-2-6-12/h3-4,7H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGCPHKLPEOZLGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C#N)C2=C(C=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80352933
Record name 1-(2-Chloro-4-fluorophenyl)cyclopentane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80352933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chloro-4-fluorophenyl)cyclopentanecarbonitrile

CAS RN

214262-92-7
Record name 1-(2-Chloro-4-fluorophenyl)cyclopentane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80352933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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